1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine
Description
This compound belongs to the class of triazolopyrimidine derivatives fused with a piperazine sulfonyl moiety. Its structure features a [1,2,3]triazolo[4,5-d]pyrimidine core substituted with a 3-methoxyphenyl group at position 3 and a 4-methylbenzenesulfonyl (tosyl) group at position 4 of the piperazine ring. The triazolopyrimidine scaffold is known for its versatility in medicinal chemistry, often contributing to kinase inhibition or receptor modulation . The 3-methoxyphenyl group may enhance lipophilicity and influence binding affinity, while the tosyl group on piperazine likely improves metabolic stability and solubility .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3S/c1-16-6-8-19(9-7-16)33(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)17-4-3-5-18(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBOFFUXWRJDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-methoxyphenyl hydrazine and a suitable pyrimidine derivative.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its structural features, it may serve as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: Its unique properties could be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with other triazolopyrimidine-piperazine derivatives. Key analogs include:
Pharmacokinetic and Pharmacodynamic Comparisons
- The tosyl group in the target compound may reduce CYP-mediated oxidation compared to analogs with alkyl or alkoxy substituents .
- Receptor Affinity : The 3-methoxyphenyl group may confer selectivity toward serotonin receptors (e.g., 5-HT1A/2A), similar to phenylpiperazine derivatives like TFMPP . In contrast, analogs with bulkier substituents (e.g., benzoxazole in VAS2870) exhibit divergent mechanisms, such as NADPH oxidase inhibition .
- Synthetic Yields : Piperazine coupling reactions (e.g., with iodinated intermediates) typically yield 40–60% for similar compounds , consistent with the target compound’s likely synthesis pathway.
Research Findings and Data
Experimental Data
Biological Activity
The compound 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine is a novel triazolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound features a triazolo-pyrimidine core linked to a piperazine moiety. The presence of the methoxy and sulfonyl groups enhances its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its anticancer, antibacterial, and anti-inflammatory properties. Below is a summary of key findings:
Anticancer Activity
Research has shown that derivatives of triazolopyrimidines exhibit significant cytotoxicity against various cancer cell lines. In particular:
- Cytotoxicity Studies : The compound was evaluated for its cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Studies indicated that it displayed IC50 values comparable to established chemotherapeutics such as doxorubicin .
Molecular docking studies have suggested that the compound interacts with key targets involved in cancer progression, such as EGFR and PI3K pathways. These interactions may inhibit tumor growth and induce apoptosis in cancer cells .
Antibacterial Activity
While primarily studied for anticancer properties, some derivatives have shown antibacterial activity against specific pathogens. The structure-activity relationship indicates that modifications at the triazole and pyrimidine rings can enhance antibacterial efficacy .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized various triazolopyrimidine derivatives and assessed their cytotoxicity using MTT assays. The results indicated that specific substitutions at the 2-position of the pyrimidine significantly influenced activity against MCF-7 cells .
- In Silico ADME Studies : In silico absorption, distribution, metabolism, and excretion (ADME) studies were performed to predict the pharmacokinetic profile of the compounds. These studies indicated favorable properties for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
